BRL 52537 hydrochloride

Description

Properties

IUPAC Name |

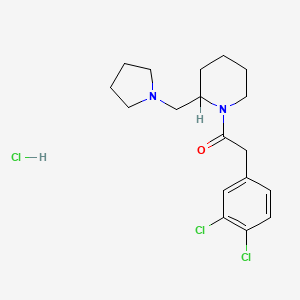

2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVLSOWJSUUYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017610 | |

| Record name | BRL 52537 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112282-24-3 | |

| Record name | BRL 52537 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BRL 52537 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 52537 hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist. Extensive preclinical research has demonstrated its significant neuroprotective effects, primarily attributed to its ability to modulate critical signaling pathways implicated in ischemic cell death. This technical guide provides an in-depth exploration of the mechanism of action of BRL 52537, detailing its molecular interactions, downstream signaling cascades, and the experimental evidence that substantiates our current understanding. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic candidate.

Core Mechanism of Action: Selective Kappa-Opioid Receptor Agonism

This compound exerts its pharmacological effects through high-affinity binding to and activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Its selectivity for the KOR over other opioid receptor subtypes, such as the mu-opioid receptor (MOR), is a key characteristic that defines its pharmacological profile. This selectivity minimizes the potential for off-target effects commonly associated with less selective opioids.

Binding Affinity

Quantitative binding assays have established the high affinity and selectivity of BRL 52537 for the KOR. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with lower values indicating a stronger interaction.

| Receptor Subtype | Ki (nM) | Reference |

| Kappa (κ) | 0.24 | [1] |

| Mu (μ) | 1560 | [1] |

Table 1: Binding Affinities of this compound for Opioid Receptors

The remarkably lower Ki value for the KOR compared to the MOR underscores the compound's high selectivity.

Downstream Signaling Pathways

Upon binding to the KOR, BRL 52537 initiates a cascade of intracellular signaling events that are central to its neuroprotective effects. The primary signaling pathways identified are the attenuation of nitric oxide production and the activation of the STAT3 pathway.

Attenuation of Ischemia-Evoked Nitric Oxide Production

A pivotal mechanism underlying the neuroprotective action of BRL 52537 is its ability to reduce the production of nitric oxide (NO) in the brain during ischemic events.[2][3] Overproduction of NO following cerebral ischemia is a key contributor to neuronal damage.

Activation of the STAT3 Signaling Pathway

BRL 52537 has been shown to promote the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3). The activation of the STAT3 pathway is a crucial endogenous mechanism for cell survival and neuroprotection.

Effects on the Renal System

Recent studies have explored the impact of BRL 52537 on renal physiology, specifically on podocytes, which are critical cells in the kidney's filtration barrier. These studies have shown that BRL 52537 can induce calcium influx in podocytes through the Transient Receptor Potential Canonical 6 (TRPC6) channel.

Structure-Activity Relationship (SAR)

BRL 52537 belongs to the (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine class of compounds. Structure-activity relationship studies on this class have revealed key structural features that contribute to their high affinity and selectivity for the KOR. The presence of electron-withdrawing and lipophilic substituents on the arylacetyl moiety, such as the 3,4-dichloro substitution in BRL 52537, is crucial for potent KOR agonism.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following are summaries of key experimental protocols used in the investigation of BRL 52537's mechanism of action.

In Vivo Model of Focal Cerebral Ischemia

-

Animal Model: Male Wistar rats are commonly used.

-

Ischemia Induction: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique.

-

Drug Administration: this compound is typically dissolved in saline and administered intravenously.

-

Outcome Measures: Infarct volume is assessed using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections. Neurological deficit scores are also evaluated.

In Vivo Microdialysis for Nitric Oxide Measurement

-

Procedure: A microdialysis probe is stereotactically implanted in the striatum of the rat brain.

-

Measurement: The production of nitric oxide is indirectly measured by quantifying the conversion of [3H]arginine to [3H]citrulline in the microdialysis effluent.

-

Analysis: The amount of [3H]citrulline is determined by liquid scintillation counting.

Western Blotting for STAT3 Phosphorylation

-

Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized and protein concentrations are determined.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3).

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.

Quantitative Data Summary

While extensive research has been conducted on the qualitative aspects of BRL 52537's mechanism of action, there is a notable gap in the publicly available literature regarding its potency and efficacy in functional assays. Specifically, EC50 and IC50 values from assays such as GTPγS binding or cAMP inhibition are not readily found in published studies.

Clinical Trial Status

A comprehensive search of clinical trial registries indicates that this compound has not been evaluated in human clinical trials. Its development appears to be confined to the preclinical stage of research.

Conclusion

This compound is a highly selective and potent KOR agonist with well-documented neuroprotective properties in preclinical models of cerebral ischemia. Its mechanism of action is primarily driven by the attenuation of nitric oxide production and the activation of the pro-survival STAT3 signaling pathway. While the foundational pharmacology of BRL 52537 is well-established, further research is warranted to fully elucidate its functional potency and to explore its therapeutic potential in a clinical setting. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate these future investigations.

References

BRL 52537 Hydrochloride: A Technical Guide to its Neuroprotective Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 52537 hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist that has emerged as a significant tool in preclinical neuroprotection research. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, experimental applications in ischemic stroke models, and the underlying signaling pathways. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are outlined to facilitate reproducibility.

Introduction

This compound, chemically known as [(+/-)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine], is a synthetic compound recognized for its high affinity and selectivity for the kappa-opioid receptor (KOR).[1][2] Primarily investigated for its neuroprotective properties, BRL 52537 has shown promise in animal models of cerebral ischemia, suggesting its potential as a therapeutic agent for conditions such as stroke and heart attack.[3] This document provides a comprehensive overview of the pharmacological profile of BRL 52537 and its application in neuroprotection research.

Pharmacological Profile

This compound is distinguished by its potent and selective agonism at the KOR. This selectivity is crucial for minimizing off-target effects that could arise from interactions with other opioid receptors, such as the mu-opioid receptor.

Receptor Binding Affinity

The selectivity of BRL 52537 is quantified by its binding affinity (Ki) for different opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Kappa (κ) | 0.24 nM | [2] |

| Mu (μ) | 1560 nM | [2] |

Table 1: Receptor Binding Affinity of this compound.

Mechanism of Action in Neuroprotection

The neuroprotective effects of BRL 52537 in the context of ischemic injury are attributed to multiple mechanisms, primarily involving the modulation of nitric oxide production and the activation of pro-survival signaling pathways.

Attenuation of Nitric Oxide Production

A key mechanism of BRL 52537-mediated neuroprotection is the reduction of ischemia-evoked nitric oxide (NO) production.[2][4] In the ischemic brain, excessive NO, particularly that generated by neuronal nitric oxide synthase (nNOS), contributes to excitotoxicity and neuronal damage.[5] BRL 52537 has been shown to attenuate this pathological increase in NO.[4][6] Studies in nNOS knockout mice have further demonstrated that the neuroprotective effects of BRL 52537 are absent in males lacking the nNOS gene, indicating that its mechanism is at least partially dependent on modulating nNOS activity.[5]

Activation of the STAT3 Signaling Pathway

BRL 52537 has also been found to exert its neuroprotective effects by up-regulating the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[7] Phosphorylated STAT3 (p-STAT3) is a transcription factor that promotes the expression of anti-apoptotic and pro-survival genes. By increasing the levels of p-STAT3, BRL 52537 helps to inhibit neuronal apoptosis and reduce brain damage following ischemia/reperfusion injury.[7] This is accompanied by a marked decrease in the expression of caspase-3, a key executioner of apoptosis.[7]

References

- 1. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BRL-52537 - Wikipedia [en.wikipedia.org]

- 4. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BRL 52537 Hydrochloride: A Selective Kappa-Opioid Receptor Agonist

Executive Summary: This document provides a comprehensive technical overview of BRL 52537 hydrochloride, a potent and highly selective kappa-opioid receptor (KOR) agonist. BRL 52537, chemically identified as (±)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl) methylpiperidine, has been a subject of significant preclinical research, primarily for its neuroprotective properties in the context of cerebral ischemia. All available scientific literature indicates that this compound's mechanism of action is mediated through the activation of kappa-opioid receptors, not the CXCR2 receptor. This guide details its discovery, mechanism of action, key experimental data, and relevant research protocols.

Discovery and History

BRL 52537 emerged from research into novel, highly selective kappa-opioid analgesics in the early 1990s.[1] While initially investigated for pain management, its potent neuroprotective effects, demonstrated in the early 2000s, shifted its research focus towards its potential as a therapeutic agent for stroke and other ischemic injuries.[2][3] Studies have since elucidated its role in mitigating neuronal damage following ischemia by modulating downstream signaling pathways associated with the kappa-opioid receptor.[2][4] There is no evidence in the scientific literature to suggest BRL 52537 has been evaluated in human clinical trials.

Mechanism of Action: A Selective KOR Agonist

This compound functions as a selective agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Its high affinity for the KOR, compared to other opioid receptors like the mu-opioid receptor (MOR), underscores its selectivity.[5] Upon binding, BRL 52537 activates the KOR, initiating a signaling cascade that is primarily neuroprotective in ischemic settings.

Key downstream effects include:

-

Attenuation of Nitric Oxide (NO) Production: BRL 52537 has been shown to markedly reduce the production of nitric oxide in the brain during an ischemic event.[2][3] This is significant as excessive NO production following ischemia is a key contributor to neuronal damage. The neuroprotective effects of BRL 52537 are lost in male mice lacking neuronal nitric oxide synthase (nNOS), suggesting its mechanism is directly linked to the attenuation of nNOS activity.[6]

-

Upregulation of Phosphorylated STAT3 (p-STAT3): The compound promotes the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[4] The STAT3 signaling pathway is known to be involved in cell survival and anti-apoptotic processes, suggesting this is a crucial component of its neuroprotective action.

The following diagram illustrates the proposed signaling pathway for BRL 52537's neuroprotective effects.

Quantitative Data

The selectivity and efficacy of BRL 52537 have been quantified in various preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Reference |

| BRL 52537 | Kappa (κ) | 0.24 | [5] |

| BRL 52537 | Mu (μ) | 1560 | [5] |

Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher affinity.

Table 2: In Vivo Efficacy in a Rat Model of Transient Focal Ischemia

| Treatment Group | Ischemia/Reperfusion Phase | Infarct Volume (% of ipsilateral cortex) | Infarct Volume (% of ipsilateral caudoputamen) | Reference |

| Saline (Control) | Ischemia + Early Reperfusion | 40 ± 7% | 66 ± 6% | [2] |

| BRL 52537 | Ischemia + Early Reperfusion | 16 ± 6% | 30 ± 8% | [2] |

| Saline (Control) | Reperfusion Only | 38 ± 6% | 66 ± 4% | [2] |

| BRL 52537 | Reperfusion Only | 19 ± 8% | 35 ± 9% | [2] |

Data are presented as mean ± SEM. The study utilized a 2-hour middle cerebral artery occlusion model.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of BRL 52537.

Radioligand Binding Assay for Kappa-Opioid Receptor

This assay determines the binding affinity of a compound to the KOR.

Objective: To determine the inhibition constant (Ki) of BRL 52537 for the kappa-opioid receptor.

Materials:

-

Receptor Source: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR).

-

Radioligand: [³H]U-69,593, a selective KOR agonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the CHO-hKOR cell membranes, the [³H]U-69,593 radioligand, and varying concentrations of unlabeled BRL 52537.

-

Equilibration: Incubate the mixture at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot it against the concentration of BRL 52537 to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a widely used rodent model of focal cerebral ischemia to evaluate the neuroprotective effects of BRL 52537.

Objective: To assess the ability of BRL 52537 to reduce infarct volume following transient focal ischemia in rats.

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., halothane, isoflurane).

-

Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Filament Insertion: Ligate the distal ECA. Insert a nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow with laser Doppler flowmetry.

-

Ischemia Period: Maintain the filament in place for a defined period, typically 2 hours, to induce ischemia.

-

Drug Administration: Administer BRL 52537 (e.g., 1 mg/kg/hour) or a saline vehicle via intravenous infusion. Administration can occur before, during, or after the ischemic period, depending on the study design.

-

Reperfusion: After the ischemic period, withdraw the filament to allow for reperfusion of the MCA territory.

-

Recovery and Assessment: Allow the animal to recover. After a set reperfusion period (e.g., 22 hours or more), euthanize the animal.

-

Infarct Volume Analysis: Harvest the brain, slice it into coronal sections, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white). Quantify the infarct volume using image analysis software.

References

- 1. BRL-52537 - Wikipedia [en.wikipedia.org]

- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of BRL 52537 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of BRL 52537 hydrochloride, a potent and selective kappa-opioid receptor (KOR) agonist. The information presented herein is compiled from preclinical research and is intended to support further investigation and drug development efforts.

Introduction

This compound, with the chemical name (±)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl) methylpiperidine, is a synthetic compound recognized for its high selectivity and potency as an agonist for the kappa-opioid receptor (KOR).[1][2][3][4][5] It has been investigated primarily for its neuroprotective effects, particularly in the context of ischemic brain injury.[1][2][3][6] This document details its receptor binding profile, mechanism of action, and significant findings from in vivo studies.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its agonist activity at the KOR. This interaction initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic potential.

This compound demonstrates a high affinity and selectivity for the kappa-opioid receptor over the mu-opioid receptor, as determined by competitive radioligand binding assays.

| Receptor Subtype | Ligand | Ki (nM) | Source |

| Kappa (κ) | BRL 52537 | 0.24 | [1][4][5] |

| Mu (μ) | BRL 52537 | 1560 | [1][4] |

This compound's neuroprotective effects are attributed to its ability to modulate cellular pathways implicated in ischemic cell death. The primary mechanisms identified are the attenuation of nitric oxide (NO) production and the activation of the STAT3 signaling pathway.

2.2.1 Attenuation of Nitric Oxide Production

In models of focal cerebral ischemia, BRL 52537 has been shown to significantly reduce the production of nitric oxide.[1][2] Ischemia-evoked NO is a key mediator of neuronal damage, and its reduction is a plausible mechanism for the observed neuroprotection.[1] The neuroprotective effects of BRL 52537 are lost in male mice with a genetic deletion of neuronal nitric oxide synthase (nNOS), suggesting the compound acts upstream of NO generation.[7]

Caption: Proposed signaling pathway for BRL 52537-mediated neuroprotection.

2.2.2 STAT3 Signaling Pathway

Further research indicates that BRL 52537 may exert its neuroprotective effects through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8] Treatment with BRL 52537 has been shown to up-regulate phosphorylated STAT3 (p-STAT3) and decrease the expression of caspase-3, a key executioner of apoptosis.[8] This suggests an anti-apoptotic mechanism contributing to its neuroprotective profile.[8]

In Vivo Efficacy: Neuroprotection in Cerebral Ischemia

The neuroprotective properties of this compound have been demonstrated in a rat model of transient focal cerebral ischemia. Administration of the compound, both as a pretreatment and during reperfusion, resulted in a significant reduction in infarct volume in both the cortex and caudoputamen.

| Treatment Group | Administration Timing | Infarct Volume - Cortex (% of ipsilateral) | Infarct Volume - Caudoputamen (% of ipsilateral) | Source |

| Saline (Control) | Pre-ischemia & Reperfusion | 40 ± 7% | 66 ± 6% | [2][9] |

| BRL 52537 (1 mg/kg/hr) | Pre-ischemia & Reperfusion | 16 ± 6% | 30 ± 8% | [2][9] |

| Saline (Control) | Reperfusion only | 38 ± 6% | 66 ± 4% | [2][9] |

| BRL 52537 (1 mg/kg/hr) | Reperfusion only | 19 ± 8% | 35 ± 9% | [2][9] |

| Saline/Saline | Reperfusion only | 28.6 ± 4.9% | 53.3 ± 5.8% | [3] |

| Saline/BRL 52537 (1 mg/kg/hr) | Reperfusion only | 10.2 ± 4.3% | 23.8 ± 6.7% | [3] |

These findings highlight the potential of this compound as a therapeutic agent for stroke, demonstrating efficacy even when administered after the initial ischemic event.[2][3] The neuroprotective effect was shown to be mediated by the kappa-opioid receptor, as it was completely blocked by the KOR antagonist nor-binaltorphimine (nor-BNI).[3]

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize the pharmacological profile of this compound.

-

Animal Model: Adult male Wistar rats (250-300 g) were utilized.[1][2]

-

Ischemia Induction: Transient focal cerebral ischemia was induced using the intraluminal filament technique to occlude the middle cerebral artery (MCAO) for 2 hours.[1][2][3]

-

Anesthesia: Anesthesia was maintained with halothane (1.0% to 2.0%) in oxygen-enriched air.[1]

-

Confirmation of Occlusion: Cerebral blood flow was monitored using laser Doppler flowmetry to confirm successful MCAO.[2][3]

-

Drug Administration: this compound (1 mg/kg/hr) or saline was administered as a continuous intravenous infusion.[1][2]

-

Treatment Paradigms:

-

Outcome Measures: Infarct volume was assessed at specified time points (e.g., 4 days) post-reperfusion.[3]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, kappa-opioid agonist (CAS 112282-24-3) | Abcam [abcam.com]

- 6. BRL-52537 - Wikipedia [en.wikipedia.org]

- 7. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

BRL 52537 Hydrochloride: A Technical Guide to its Chemical Properties and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 52537 hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental protocols relevant to its study. The information presented herein is intended to support researchers and drug development professionals in further exploring the therapeutic potential of this compound.

Chemical Properties

This compound is a synthetic compound with the CAS Number 112282-24-3. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 112282-24-3 |

| Molecular Formula | C₁₈H₂₄Cl₂N₂O・HCl |

| Molecular Weight | 391.77 g/mol |

| Purity | >98% |

| Appearance | Solid |

| Solubility | Water (to 5 mM), DMSO (to 25 mM with warming) |

| IUPAC Name | 2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone hydrochloride |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of BRL 52537 to KOR initiates a cascade of intracellular signaling events that are central to its neuroprotective actions.

Kappa-Opioid Receptor Signaling

Activation of KOR by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. This initiates several downstream signaling pathways:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neuronal excitability.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of various MAPK pathways, which play a role in cell survival and apoptosis.

BRL 52537 Hydrochloride: A Technical Guide to its Opioid Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of BRL 52537 hydrochloride, a potent and highly selective kappa-opioid receptor (KOR) agonist. The information presented herein is intended to support research and drug development efforts by providing comprehensive data on its receptor affinity, the experimental methods used for its characterization, and the relevant signaling pathways.

Core Data: Opioid Receptor Binding Affinity

The binding affinity of this compound for the three classical opioid receptors—mu (μ), delta (δ), and kappa (κ)—has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

This compound demonstrates a strong and selective affinity for the kappa-opioid receptor.[1] Its affinity for the mu-opioid receptor is significantly lower, and it has been reported to have very low affinity for the delta-opioid receptor, underscoring its high selectivity for KOR.

| Receptor Subtype | Ki (nM) |

| Kappa (κ) | 0.24[1] |

| Mu (μ) | 1560[1] |

| Delta (δ) | Not Quantitatively Determined (Low Affinity) |

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for this compound is typically achieved through competitive radioligand binding assays. This standard method allows for the characterization of a compound's ability to displace a radiolabeled ligand from its receptor.

Membrane Preparation:

-

Cells or tissues expressing the opioid receptor of interest are homogenized in a cold buffer solution.

-

The homogenate is then centrifuged to pellet the cell membranes.

-

The resulting membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

Competitive Binding Reaction:

-

A fixed concentration of a radiolabeled ligand with known high affinity for the target opioid receptor subtype is used.

-

A range of concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors in the membrane preparation.

-

The reaction mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

Separation of Bound and Unbound Ligand:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

Quantification and Data Analysis:

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the data.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways of the Kappa-Opioid Receptor

As a G-protein coupled receptor (GPCR), the kappa-opioid receptor transduces extracellular signals into intracellular responses. BRL 52537, as a KOR agonist, initiates these signaling cascades.

The primary signaling pathway for the kappa-opioid receptor involves its coupling to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the activated receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.

-

Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Gβγ Subunit: The dissociated Gβγ subunit can directly modulate the activity of various ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

In addition to the canonical G-protein signaling, kappa-opioid receptor activation can also trigger downstream signaling cascades involving mitogen-activated protein kinases (MAPKs), which can influence gene expression and other cellular processes.

References

BRL 52537 Hydrochloride: An In-depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 52537 hydrochloride is a potent and highly selective synthetic agonist for the kappa-opioid receptor (KOR).[1][2][3][4] As a member of the G-protein coupled receptor (GPCR) superfamily, the KOR, upon activation, initiates a cascade of intracellular signaling events.[5][6] BRL 52537 has garnered significant interest within the research community for its pronounced neuroprotective effects, particularly in preclinical models of cerebral ischemia/reperfusion injury.[1][7][8][9] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by BRL 52537, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of its mechanism of action.

Core Signaling Pathways of this compound

The primary mechanism of BRL 52537 is its binding to and activation of the KOR, which is canonically coupled to the inhibitory G-proteins, Gαi/o.[5] This initial event triggers the dissociation of the Gα and Gβγ subunits, which then modulate multiple downstream effector systems. The neuroprotective effects of BRL 52537 are primarily attributed to two key pathways: the upregulation of the STAT3 anti-apoptotic pathway and the attenuation of ischemia-evoked nitric oxide production.

The STAT3 Anti-Apoptotic Pathway

A pivotal study has demonstrated that the neuroprotective effects of BRL 52537 against cerebral ischemia/reperfusion injury are mediated by the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7] Activation of the KOR by BRL 52537 leads to an increase in the phosphorylation of STAT3 (p-STAT3).[7] Phosphorylated STAT3 can then translocate to the nucleus to regulate the expression of target genes, or exert non-genomic effects. In this context, the upregulation of p-STAT3 is associated with a significant decrease in the expression of caspase-3, a key executioner enzyme in the apoptotic cascade.[7] By inhibiting caspase-3, BRL 52537 effectively suppresses neuronal apoptosis, thereby preserving neuronal integrity in the face of ischemic insults.[7] The neuroprotective effect was blocked by the STAT3 phosphorylation inhibitor AG490, confirming the critical role of this pathway.[7]

References

- 1. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Activation of kappa opioid receptor suppresses post-traumatic osteoarthritis via sequestering STAT3 on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BRL 52537 Hydrochloride in an In Vivo Stroke Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of BRL 52537 hydrochloride, a selective κ-opioid receptor (KOR) agonist, in a rat model of transient focal cerebral ischemia. BRL 52537 has demonstrated significant neuroprotective effects, reducing infarct volume when administered both as a pretreatment and post-treatment in experimental stroke.[1][2] The protocols outlined below are based on established methodologies and aim to guide researchers in investigating the therapeutic potential of this compound. The mechanism of action appears to be mediated through the selective activation of κ-opioid receptors, leading to the attenuation of ischemia-induced nitric oxide (NO) production.[1][2]

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The development of effective neuroprotective agents is a critical area of research. This compound has emerged as a promising candidate due to its potent and selective agonism at the κ-opioid receptor.[1][3][4][5] Studies have shown that BRL 52537 can provide robust neuroprotection in a rat model of middle cerebral artery occlusion (MCAO), a widely used model of focal ischemic stroke.[3][6] Notably, this neuroprotection is observed even when the treatment is initiated up to 6 hours into reperfusion, suggesting a clinically relevant therapeutic window.[3][6] These notes provide detailed protocols for an in vivo stroke model to evaluate the efficacy of this compound.

Putative Signaling Pathway

The neuroprotective effects of this compound are primarily mediated through its interaction with κ-opioid receptors. The proposed signaling pathway involves the attenuation of downstream excitotoxic cascades. One key mechanism identified is the reduction of ischemia-evoked nitric oxide (NO) production in the striatum.[1][2]

Caption: Proposed signaling pathway for this compound neuroprotection.

Experimental Protocols

Animal Model and Stroke Induction

A well-established model for inducing focal cerebral ischemia is the transient middle cerebral artery occlusion (MCAO) in rats.[2][6][7]

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., halothane)

-

Intraluminal filament

-

Laser Doppler flowmetry device

-

Surgical instruments

Protocol:

-

Anesthetize the rat using an appropriate anesthetic.

-

Induce focal cerebral ischemia by occluding the middle cerebral artery for 2 hours using the intraluminal filament technique.[2][6]

-

Confirm successful occlusion by monitoring cerebral blood flow with a Laser Doppler flowmetry device.[2]

-

After the 2-hour occlusion period, withdraw the filament to allow for reperfusion.

-

Monitor the animal's physiological parameters throughout the procedure.

This compound Administration

This compound is administered via continuous intravenous infusion.[2][5][6]

Materials:

-

This compound

-

Saline (vehicle)

-

Infusion pump

Protocol:

-

Prepare a solution of this compound in saline.

-

In a blinded and randomized manner, divide the animals into treatment and control (saline) groups.[2][4][6]

-

Administer this compound at a dose of 1 mg/kg/hr as a continuous intravenous infusion.[2][5][6]

-

The timing of infusion can be varied based on the experimental design:

-

Pretreatment: Start the infusion 15 minutes before MCAO and continue until 2 hours of reperfusion.[2][7]

-

Post-treatment (at reperfusion): Initiate the infusion at the onset of reperfusion and continue for 22 hours.[2][6][7]

-

Delayed Post-treatment: Begin the infusion at 2, 4, or 6 hours after the start of reperfusion and continue for 22 hours.[6]

-

Caption: Experimental workflow for in vivo stroke model with BRL 52537.

Assessment of Neuroprotection

The primary outcome measure for neuroprotection is the quantification of infarct volume.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

-

Brain matrix

-

Image analysis software

Protocol:

-

At the end of the experiment (e.g., 22 hours or 4 days of reperfusion), euthanize the animals.[4][5]

-

Harvest the brains and section them using a brain matrix.

-

Stain the brain slices with TTC to visualize the infarct area.

-

Quantify the infarct volume as a percentage of the ipsilateral structure using image analysis software.[4]

Quantitative Data Summary

The following tables summarize the reported neuroprotective effects of this compound on infarct volume in the cortex and striatum of rats subjected to 2 hours of MCAO.

Table 1: Infarct Volume with BRL 52537 Treatment Initiated at Different Times of Reperfusion [6]

| Treatment Initiation Time (Post-MCAO) | Infarct Volume in Cortex (% of contralateral) | Infarct Volume in Striatum (% of contralateral) |

| Saline (Control) | 39 ± 5% | 70 ± 4% |

| At Reperfusion | 22 ± 6% | 38 ± 9% |

| 2 hours of Reperfusion | 21 ± 6% | 40 ± 8% |

| 4 hours of Reperfusion | 18 ± 5% | 50 ± 8% |

| 6 hours of Reperfusion | - | 46 ± 9% |

Table 2: Infarct Volume with BRL 52537 Pretreatment and Treatment at Reperfusion [2]

| Treatment Group | Infarct Volume in Cortex (% of ipsilateral) | Infarct Volume in Caudoputamen (% of ipsilateral) |

| Saline (Pretreatment) | 40 ± 7% | 66 ± 6% |

| BRL 52537 (Pretreatment) | 16 ± 6% | 30 ± 8% |

| Saline (at Reperfusion) | 38 ± 6% | 66 ± 4% |

| BRL 52537 (at Reperfusion) | 19 ± 8% | 35 ± 9% |

Table 3: Effect of KOR Antagonist on BRL 52537 Neuroprotection [4]

| Treatment Group | Infarct Volume in Cortex (% of ipsilateral) | Infarct Volume in Caudoputamen (% of ipsilateral) |

| Saline/Saline | 28.6 ± 4.9% | 53.3 ± 5.8% |

| Saline/BRL 52537 | 10.2 ± 4.3% | 23.8 ± 6.7% |

| nor-BNI/BRL 52537 | 28.6 ± 5.3% | 40.9 ± 6.2% |

Conclusion

The selective κ-opioid receptor agonist, this compound, demonstrates significant neuroprotective properties in a rat model of transient focal cerebral ischemia. The provided protocols offer a framework for researchers to further investigate the therapeutic potential and mechanisms of action of this compound in the context of stroke. The data indicates a promising therapeutic window and highlights the involvement of the κ-opioid receptor in mediating these protective effects.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

Application Notes and Protocols: BRL 52537 in the Middle Cerebral Artery Occlusion (MCAO) Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BRL 52537, a selective kappa-opioid receptor (KOR) agonist, in the context of the middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this and similar compounds.

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide. The MCAO model is a widely utilized preclinical model that mimics the ischemic cascade seen in human ischemic stroke. BRL 52537 has emerged as a promising neuroprotective agent, demonstrating significant efficacy in reducing infarct volume and improving neurological outcomes in rodent MCAO models.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of nitric oxide (NO) production and the activation of pro-survival signaling pathways.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of BRL 52537 in the MCAO model.

Table 1: Effect of BRL 52537 on Infarct Volume in Rats Subjected to MCAO

| Treatment Group | Administration Timing | Infarct Volume - Cortex (% of ipsilateral cortex) | Infarct Volume - Caudoputamen (% of ipsilateral caudoputamen) | Reference |

| Saline | During ischemia and early reperfusion | 40 ± 7% | 66 ± 6% | [1] |

| BRL 52537 (1 mg/kg/hr) | During ischemia and early reperfusion | 16 ± 6% | 30 ± 8% | [1] |

| Saline | During reperfusion only | 38 ± 6% | 66 ± 4% | [1] |

| BRL 52537 (1 mg/kg/hr) | During reperfusion only | 19 ± 8% | 35 ± 9% | [1] |

| Saline/Saline | 15 min before reperfusion and during reperfusion | 28.6 ± 4.9% | 53.3 ± 5.8% | [2] |

| Saline/BRL 52537 (1 mg/kg/hr) | 15 min before reperfusion and during reperfusion | 10.2 ± 4.3% | 23.8 ± 6.7% | [2] |

| nor-BNI/BRL 52537 | 15 min before reperfusion and during reperfusion | 28.6 ± 5.3% | 40.9 ± 6.2% | [2] |

Table 2: Therapeutic Window of BRL 52537 in a Rat MCAO Model

| Treatment Group | Time of Administration Post-MCAO | Infarct Volume - Cortex (% of contralateral structure) | Infarct Volume - Striatum (% of contralateral structure) | Reference |

| Saline | Onset of reperfusion | 39 ± 5% | 70 ± 4% | [5] |

| BRL 52537 (1 mg/kg/hr) | Onset of reperfusion | 22 ± 6% | 38 ± 9% | [5] |

| BRL 52537 (1 mg/kg/hr) | 2 hours post-reperfusion | 21 ± 6% | 40 ± 8% | [5] |

| BRL 52537 (1 mg/kg/hr) | 4 hours post-reperfusion | 18 ± 5% | 50 ± 8% | [5] |

| BRL 52537 (1 mg/kg/hr) | 6 hours post-reperfusion | Not significantly different from control | 46 ± 9% | [5] |

Signaling Pathways and Mechanisms of Action

BRL 52537 exerts its neuroprotective effects through multiple signaling pathways. A key mechanism is the activation of the kappa-opioid receptor, which leads to a reduction in ischemia-evoked nitric oxide (NO) production.[1][3] Additionally, BRL 52537 has been shown to promote the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cell survival and anti-apoptotic pathways.[4] This activation of STAT3 is associated with a decrease in the expression of caspase-3, a key executioner of apoptosis.[4]

Caption: Proposed signaling pathway of BRL 52537 neuroprotection.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the intraluminal filament technique for inducing transient focal cerebral ischemia.[1][6]

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane, halothane)

-

4-0 nylon monofilament with a rounded tip

-

Microvascular clips

-

Surgical instruments (scissors, forceps, etc.)

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position and maintain its body temperature at 37°C using a heating pad.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding nerves and tissues.

-

Ligate the distal end of the ECA and place a temporary ligature around the CCA.

-

Make a small incision in the ECA.

-

Introduce the 4-0 nylon monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

-

After the desired duration of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Close the incision and allow the animal to recover from anesthesia.

Caption: Experimental workflow for the MCAO procedure in rats.

Administration of BRL 52537

BRL 52537 can be administered intravenously as a continuous infusion.

Materials:

-

BRL 52537 hydrochloride

-

Sterile saline (0.9%)

-

Infusion pump

-

Catheters for intravenous administration

Procedure:

-

Dissolve BRL 52537 in sterile saline to the desired concentration.

-

For pretreatment studies, initiate the intravenous infusion (e.g., 1 mg/kg/hr) 15 minutes before MCAO and continue for a specified period during and after occlusion.[1]

-

For post-treatment studies, initiate the infusion at the onset of reperfusion or at various time points after reperfusion (e.g., 2, 4, or 6 hours) and continue for a specified duration (e.g., 22 hours).[1][5]

-

A control group should receive an equivalent volume of saline vehicle.

Assessment of Infarct Volume

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for visualizing and quantifying infarct volume.

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Brain matrix slicer

Procedure:

-

At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal.

-

Carefully remove the brain and chill it at -20°C for 20-30 minutes for easier slicing.

-

Using a brain matrix, slice the brain into 2-mm coronal sections.

-

Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes.

-

Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

Fix the stained slices in 10% formalin.

-

Capture images of the slices and use image analysis software to quantify the infarct area in each slice.

-

Calculate the total infarct volume as a percentage of the ipsilateral or contralateral hemisphere.

Conclusion

The selective kappa-opioid receptor agonist BRL 52537 has demonstrated robust neuroprotective effects in the MCAO model of ischemic stroke. Its ability to reduce infarct volume, even when administered several hours after the ischemic insult, highlights its therapeutic potential. The mechanisms underlying its protective effects, including the attenuation of nitric oxide production and activation of pro-survival signaling pathways, provide a strong rationale for further investigation and development of KOR agonists for the treatment of stroke. The protocols outlined in these application notes provide a foundation for researchers to explore the efficacy and mechanisms of BRL 52537 and other neuroprotective compounds.

References

- 1. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BRL 52537 Hydrochloride Administration in Rats

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and experimental evaluation of BRL 52537 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, in rat models of cerebral ischemia.

Introduction

This compound is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2][3] In preclinical studies involving rat models of stroke, it has demonstrated significant neuroprotective effects.[1][2][4] The primary mechanism of action is believed to be the activation of KOR, which triggers downstream signaling pathways that mitigate ischemic neuronal injury.[1][5] One key pathway involves the attenuation of ischemia-induced nitric oxide (NO) production, a known contributor to neuronal damage.[2][3][4] Additionally, BRL 52537 has been shown to promote the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cell survival and anti-apoptotic signaling.[5]

These notes will detail the established administration routes, dosages, and experimental protocols to assess the neuroprotective effects of this compound in rats.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in rat models of transient focal cerebral ischemia.

Table 1: Effect of this compound on Infarct Volume

| Treatment Group | Administration Route | Dosage | Timing of Administration | Infarct Volume (% of Ipsilateral Structure) - Cortex | Infarct Volume (% of Ipsilateral Structure) - Caudoputamen | Reference |

| Saline (Vehicle) | Intravenous Infusion | - | 15 min before reperfusion, continued for 22h | 28.6% ± 4.9% | 53.3% ± 5.8% | [1] |

| BRL 52537 | Intravenous Infusion | 1 mg/kg/h | 15 min before reperfusion, continued for 22h | 10.2% ± 4.3% | 23.8% ± 6.7% | [1] |

| Saline (Vehicle) | Intravenous Infusion | - | 15 min before occlusion, until 2h of reperfusion | 40% ± 7% | 66% ± 6% | [2] |

| BRL 52537 | Intravenous Infusion | 1 mg/kg/h | 15 min before occlusion, until 2h of reperfusion | 16% ± 6% | 30% ± 8% | [2] |

| Saline (Vehicle) | Intravenous Infusion | - | Onset of reperfusion, continued for 22h | 38% ± 6% | 66% ± 4% | [2][4] |

| BRL 52537 | Intravenous Infusion | 1 mg/kg/h | Onset of reperfusion, continued for 22h | 19% ± 8% | 35% ± 9% | [2][4] |

Table 2: Effect of this compound on Protein Expression

| Treatment Group | Protein Analyzed | Change in Expression | Experimental Model | Reference |

| BRL 52537 + I/R | p-STAT3 | Upregulation | Global cerebral ischemia/reperfusion | [5] |

| BRL 52537 + I/R | Caspase-3 | Decrease | Global cerebral ischemia/reperfusion | [5] |

Experimental Protocols

Animal Model: Transient Focal Cerebral Ischemia

A commonly used model to study the neuroprotective effects of BRL 52537 is the transient middle cerebral artery occlusion (MCAO) model in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane, halothane)

-

Intraluminal filament (e.g., 4-0 nylon suture with a rounded tip)

-

Laser Doppler flowmeter

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce the intraluminal filament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Confirm successful occlusion by monitoring a significant drop in cerebral blood flow using a laser Doppler flowmeter.

-

After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

Administration of this compound

Route of Administration: Intravenous (IV) infusion is the recommended route for systemic delivery and consistent plasma concentrations.

Vehicle: Sterile saline (0.9% sodium chloride) is the appropriate vehicle for dissolving this compound.

Dosage and Infusion:

-

Prepare a solution of this compound in sterile saline to achieve the desired infusion concentration.

-

A common and effective dosage is a continuous intravenous infusion of 1 mg/kg/h .[1][2]

-

The infusion can be initiated at different time points relative to the ischemic event, such as:

-

The infusion is typically continued for a specified duration, for example, 22 hours into the reperfusion period.[1][2]

-

An infusion pump should be used to ensure a constant and accurate delivery rate.

Assessment of Neuroprotection

3.3.1. Infarct Volume Measurement

-

At a predetermined time point after reperfusion (e.g., 48 hours or 4 days), euthanize the rat.

-

Harvest the brain and section it into coronal slices (e.g., 2 mm thick).

-

Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and use image analysis software to quantify the infarct volume, often expressed as a percentage of the ipsilateral hemisphere.

3.3.2. Western Blot Analysis for p-STAT3 and Caspase-3

-

At the end of the experiment, harvest the ischemic brain tissue (e.g., cortex and striatum).

-

Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against p-STAT3, total STAT3, and cleaved caspase-3.

-

After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

Visualizations

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for BRL 52537 administration.

References

- 1. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: BRL 52537 Hydrochloride for Intravenous Infusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 52537 hydrochloride is a synthetic compound recognized for its potent and highly selective agonist activity at the κ-opioid receptor (KOR).[1][2][3] With a high affinity for KOR (Ki = 0.24 nM) and significantly lower affinity for the μ-opioid receptor (Ki = 1560 nM), it serves as a valuable tool for investigating KOR-mediated physiological and pathological processes.[2][3] Research, particularly in animal models, has highlighted its neuroprotective effects, suggesting potential therapeutic applications in conditions like stroke and heart attack.[1][4][5][6]

These application notes provide detailed protocols for the preparation of this compound for intravenous (IV) infusion in a research setting, along with a summary of its physicochemical properties and a diagram of its proposed signaling pathway.

Physicochemical Properties

Proper preparation of this compound for in vivo studies requires a clear understanding of its physical and chemical characteristics.

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone hydrochloride | |

| Molecular Formula | C₁₈H₂₄Cl₂N₂O·HCl | |

| Molecular Weight | 391.77 g/mol | |

| Appearance | Solid | |

| Purity | >98% | [7] |

Solubility and Storage

The solubility and stability of this compound are critical for preparing viable formulations for intravenous administration. All stock solutions should be prepared under sterile conditions.

Table 3.1: Solubility Data

| Solvent | Concentration | Notes | Reference |

| Water | ≤ 5 mM | ||

| DMSO | ≤ 25 mM | Requires warming | |

| Methanol | ~63.8 mM (25 mg/mL) | Requires sonication | [2] |

| Saline | 1 mg/kg/hr infusion demonstrated | Vehicle for in vivo IV studies | [4][5][8] |

Table 3.2: Storage Conditions

| Form | Temperature | Duration | Notes | Reference |

| Solid (as received) | -20°C | Up to 2 years | Sealed, away from moisture | [9] |

| Solid (as received) | 4°C | Not specified | Sealed, away from moisture | [2] |

| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles | [2][3] |

| Stock Solution in Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles | [2][3] |

Mechanism of Action and Signaling Pathway

BRL 52537 exerts its neuroprotective effects primarily through the activation of the κ-opioid receptor. This activation triggers downstream signaling cascades that mitigate ischemic injury. One key mechanism involves the upregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3), which in turn suppresses the apoptotic marker caspase-3.[10] Additionally, BRL 52537 has been shown to attenuate the production of nitric oxide (NO) during ischemic events, reducing NO-related toxicity.[4][6]

Experimental Protocols

The following protocols are intended for research purposes only. All procedures should be performed in a laminar flow hood using aseptic techniques to ensure the sterility of the final infusion solution.

Materials and Equipment

-

This compound powder

-

Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Normal Saline)

-

Sterile, empty glass vials

-

Calibrated analytical balance

-

Spatula

-

Sterile disposable syringes (various sizes)

-

Sterile syringe filters (0.22 µm pore size, PVDF or similar low protein binding)

-

Vortex mixer

-

Water bath or sonicator (optional, if solubility issues arise)

-

70% ethanol for disinfection

Workflow for IV Solution Preparation

Protocol for Preparation of a 1 mg/mL Stock Solution

This protocol provides a method for preparing a stock solution that can be diluted for final infusion concentrations. Based on in vivo studies in rats, a common infusion rate is 1 mg/kg/hour.[4][8][11]

-

Preparation: Disinfect the work surface (laminar flow hood) and all necessary equipment with 70% ethanol.

-

Calculation: To prepare 10 mL of a 1 mg/mL solution, 10 mg of this compound is required.

-

Weighing: Aseptically weigh 10 mg of this compound powder and transfer it to a sterile glass vial.

-

Reconstitution: Using a sterile syringe, add 10 mL of sterile 0.9% saline to the vial. This results in a concentration of 1 mg/mL.

-

Dissolution: Cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. If needed, gentle warming or brief sonication can be used to aid dissolution, as BRL 52537 HCl is water-soluble.

-

Sterile Filtration: Draw the solution into a new sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip.

-

Final Transfer: Filter the solution into a final sterile container (e.g., another sterile vial or an infusion bag). This step removes any potential microbial contamination.

-

Labeling and Storage: Label the container with the compound name, concentration (1 mg/mL), preparation date, and solvent (0.9% Saline). Use immediately or store under appropriate conditions as outlined in Table 3.2.

Example Calculation for In Vivo Infusion

This example is based on published studies administering a dose of 1 mg/kg/hr to a 300g rat.[8]

-

Animal Weight: 0.3 kg

-

Required Dose: 1 mg/kg/hr = 0.3 mg/hr

-

Infusion Rate (from literature): 0.5 mL/hr[11]

-

Required Concentration:

-

Concentration = Dose / Infusion Rate

-

Concentration = 0.3 mg/hr / 0.5 mL/hr = 0.6 mg/mL

-

To prepare the final infusion solution, the 1 mg/mL stock solution (from Protocol 5.3) would be diluted with sterile 0.9% saline to achieve a final concentration of 0.6 mg/mL. For example, to make 5 mL of the final solution, take 3 mL of the 1 mg/mL stock and add 2 mL of sterile saline.

Safety Precautions

-

This compound is a potent pharmacological agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

-

Handle the dry powder in a chemical fume hood to avoid inhalation.

-

All preparations for intravenous use must be performed using strict aseptic techniques to prevent contamination.

-

For research use only. Not for human or veterinary use outside of approved research protocols.

References

- 1. BRL-52537 - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]

- 8. ahajournals.org [ahajournals.org]

- 9. This compound|Provide by DC CHEM [dcchemicals.com]

- 10. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

Application Notes and Protocols: BRL 52537 Hydrochloride for Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of BRL 52537 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, in neuroprotection research. This document details its application in preclinical, in vivo models of ischemic stroke and provides recommended protocols for both in vivo and in vitro studies. The information presented is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.

Introduction

This compound is a potent and selective agonist for the kappa-opioid receptor (KOR)[1]. It has demonstrated significant neuroprotective effects in animal models of cerebral ischemia[2][3][4]. The primary mechanism of action is believed to be through the activation of KOR, which leads to a reduction in ischemia-evoked nitric oxide (NO) production and the modulation of pro-survival signaling pathways, such as the STAT3 pathway[2][3]. These properties make this compound a valuable research tool for investigating the therapeutic potential of KOR agonists in stroke and other neurodegenerative disorders.

Data Presentation

The following table summarizes the quantitative data from key in vivo neuroprotection studies using this compound.

| Parameter | Value | Species/Model | Reference |

| Effective Dosage | 1 mg/kg/hour | Male Wistar Rats | [3][5] |

| Administration Route | Intravenous (IV) Infusion | Male Wistar Rats | [3][4] |

| Treatment Regimen | Pre-treatment (15 min before ischemia) or Post-treatment (at onset of reperfusion) | Male Wistar Rats | [3][4] |

| Ischemia Model | Transient Middle Cerebral Artery Occlusion (tMCAO) | Male Wistar Rats | [3][5] |

| Duration of Ischemia | 2 hours | Male Wistar Rats | [3][4] |

| Duration of Treatment | 2 to 22 hours | Male Wistar Rats | [3][5] |

| Primary Outcome | Reduction in infarct volume | Male Wistar Rats | [3][4] |

Signaling Pathway

The neuroprotective effects of this compound are initiated by its binding to and activation of the kappa-opioid receptor. This activation triggers a downstream signaling cascade that involves the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Activated p-STAT3 is believed to promote the expression of pro-survival genes. Additionally, KOR activation by BRL 52537 has been shown to attenuate the production of nitric oxide (NO), a key mediator of neuronal damage during ischemia.

Caption: Signaling pathway of this compound in neuroprotection.

Experimental Protocols

In Vivo Neuroprotection Study: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes a typical in vivo experiment to assess the neuroprotective effects of this compound in a rat model of ischemic stroke.

1. Animal Model:

-

Species: Male Wistar rats (250-300g).

-

Anesthesia: Halothane or other suitable anesthetic.

2. Surgical Procedure (tMCAO):

-

Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique for 2 hours[3][4].

-

Confirm MCA occlusion and reperfusion using laser Doppler flowmetry[5].

3. Drug Administration:

-

Preparation: Dissolve this compound in sterile saline.

-

Route: Continuous intravenous infusion.

-

Treatment Groups:

4. Outcome Assessment:

-

Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the animals and section the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

-

Neurological Deficit Scoring: Evaluate neurological function at various time points post-surgery using a standardized scoring system.

5. Molecular Analysis (Optional):

-

Collect brain tissue from the ischemic core and penumbra for analysis of protein expression (e.g., Western blotting for p-STAT3) or gene expression (e.g., qRT-PCR).

-

Measure nitric oxide production in the striatum using in vivo microdialysis[3].

Caption: Experimental workflow for in vivo neuroprotection studies.

In Vitro Neuroprotection Study: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

While specific in vitro studies with this compound are not extensively published, this protocol provides a general framework for assessing its neuroprotective effects in a cell-based model of ischemia. This protocol is based on standard OGD procedures used for other kappa-opioid agonists and will likely require optimization for this compound.

1. Cell Culture:

-

Cell Type: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12).

-

Culture Conditions: Maintain cells in appropriate culture medium and conditions until they are well-differentiated.

2. Oxygen-Glucose Deprivation (OGD):

-

OGD Medium: Prepare a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution).

-

Procedure:

-

Wash cells with the OGD medium.

-

Place the culture plates in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 1-4 hours). The optimal duration will need to be determined empirically.

-

3. Drug Treatment:

-

Concentration Range: Based on studies with other selective KOR agonists, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments.

-

Treatment Groups:

-

Vehicle Control: Treat with vehicle (e.g., sterile water or DMSO).

-

OGD Control: Subject to OGD with vehicle treatment.

-

BRL 52537 Treatment: Add this compound to the culture medium before, during, or after the OGD period.

-

4. Reperfusion:

-

After the OGD period, replace the OGD medium with normal, glucose-containing culture medium and return the cells to a normoxic incubator for a recovery period (e.g., 24 hours).

5. Assessment of Neuroprotection:

-

Cell Viability Assays: Measure cell viability using assays such as MTT, LDH release, or live/dead staining (e.g., Calcein-AM/Propidium Iodide).

-

Apoptosis Assays: Assess apoptosis using methods like TUNEL staining or caspase-3 activity assays.

-

Mechanism of Action Studies: Investigate the involvement of specific signaling pathways by using inhibitors (e.g., a STAT3 inhibitor) in combination with BRL 52537 treatment. Analyze protein phosphorylation (e.g., p-STAT3) by Western blotting.

Conclusion

This compound is a valuable pharmacological tool for studying the neuroprotective roles of the kappa-opioid receptor. The provided protocols for in vivo and in vitro studies offer a solid foundation for researchers to investigate its therapeutic potential and mechanisms of action in the context of ischemic neuronal injury. Further optimization of in vitro concentrations and exploration of downstream signaling pathways will continue to enhance our understanding of this promising neuroprotective agent.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assays for BRL 52537 Hydrochloride Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 52537 hydrochloride is a potent and highly selective agonist for the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain modulation, mood regulation, and addiction.[1] In vitro characterization of BRL 52537 is crucial for understanding its pharmacological profile, including its binding affinity, potency, and functional activity at the KOR. These application notes provide detailed protocols for key in vitro assays to assess the activity of this compound.